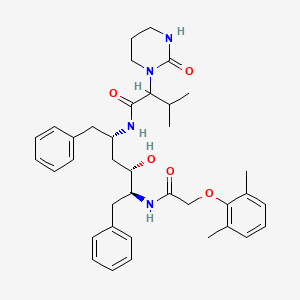N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
CAS No.:
Cat. No.: VC13500007
Molecular Formula: C37H48N4O5
Molecular Weight: 628.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C37H48N4O5 |
|---|---|
| Molecular Weight | 628.8 g/mol |
| IUPAC Name | N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide |
| Standard InChI | InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34?/m0/s1 |
| Standard InChI Key | KJHKTHWMRKYKJE-QZKHDZGUSA-N |
| Isomeric SMILES | CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |
| SMILES | CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |
| Canonical SMILES | CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |
Introduction
Structural Features and Stereochemical Configuration
Core Architecture
The compound’s backbone consists of a hexan-2-yl chain with stereochemical configurations at positions 2S, 4S, and 5S . Key substituents include:
-
A 2-(2,6-dimethylphenoxy)acetamido group at position 5, introducing a sterically hindered aromatic moiety.
-
Hydroxyl and diphenyl groups at positions 4 and 1/6, respectively, enhancing hydrophobicity and hydrogen-bonding potential.
-
A 3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide side chain at position 2, featuring a tetrahydropyrimidinone heterocycle known for participating in enzyme active-site interactions .
The tetrahydropyrimidinone ring (C₄H₆N₂O) contributes to conformational rigidity, while the 2,6-dimethylphenoxy group (C₈H₉O) may influence membrane permeability .
Stereochemical Significance
The 2S,4S,5S configuration ensures spatial alignment of functional groups, critical for target binding. For example, the hydroxyl group at position 4 likely engages in hydrogen bonding, mimicking natural substrates in enzymatic processes . Comparative analysis with the structurally related Lopinavir impurity R (PubChem CID 71587880) reveals that minor modifications to the acetamido or tetrahydropyrimidinone groups significantly alter bioactivity .
Synthetic Approaches and Intermediate Characterization
Key Synthetic Intermediates
The synthesis of this compound likely involves intermediates such as tert-butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate (CAS 192725-45-4), a protected derivative with a molecular weight of 546.7 g/mol . This intermediate employs a tert-butyl carbamate (Boc) group to shield the amine during coupling reactions, a strategy common in peptide synthesis .
Table 1: Intermediate Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₄₂N₂O₅ |
| Molecular Weight | 546.7 g/mol |
| Purity | 97% |
| Storage | Glass bottle, 250 mg |
| Target Class | Interaction Mechanism | Relevance to Structure |
|---|---|---|
| HIV-1 Protease | Transition-state mimicry | Tetrahydropyrimidinone ring |
| Serine Proteases | Hydrogen bonding with catalytic triad | Hydroxyl and amide groups |
| Kinases | Hydrophobic pocket occupancy | Diphenyl and methyl groups |
Physicochemical Properties and Stability
Solubility and Lipophilicity
Future Directions and Research Gaps
Synthetic Optimization
Efforts should focus on:
-
Stereoselective synthesis to avoid diastereomer formation.
-
Green chemistry approaches to reduce reliance on hazardous coupling reagents .
Biological Profiling
Priority areas include:
-
In vitro antiviral assays against HIV-1 and related retroviruses.
-
Crystallographic studies to elucidate binding modes with protease targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume